5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux. The isolated solid is then treated with triethoxyorthoformate in acetic anhydride .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often established using spectroscopic methods like IR, NMR, and X-ray crystallography. These analyses help in determining the planarity, substitution patterns, and intermolecular interactions within the crystal structure, crucial for understanding the compound’s chemical behavior .Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities .Scientific Research Applications
1. Synthesis and Chemical Properties
- Ultrasound-mediated synthesis methods have been developed for similar compounds, demonstrating their potential as anticancer agents against various human tumor cell lines (Tiwari et al., 2016).
- Novel synthesis approaches for related pyrazole and pyrazolopyrimidine derivatives have been explored, contributing to the diversity of these compounds for various applications (Rahmouni et al., 2014).
2. Anticancer and Antimicrobial Activities
- Compounds similar to 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile have shown promising results in anticancer activities, particularly against specific cancer cell lines (Tiwari et al., 2016).
- These compounds have also demonstrated significant antimicrobial properties, broadening their potential therapeutic applications (Rahmouni et al., 2014).
3. Corrosion Inhibition
- In materials science, certain derivatives have been studied for their effectiveness as corrosion inhibitors, indicating their potential in industrial applications (Yadav et al., 2016).
4. Antiprotozoal Activity
- Related imidazole derivatives have been synthesized with a focus on antiprotozoal activity, highlighting their potential in treating protozoal infections (Ismail et al., 2008).
5. Prebiotic Synthesis Studies
- Studies have explored the conversion of related imidazole derivatives to purines, which is significant in understanding prebiotic chemistry and the origins of life (Sanchez et al., 1968).
6. Application in Green Chemistry
- Innovative green chemistry approaches have been employed in synthesizing Schiff base derivatives of pyrazole nuclei, demonstrating the environmentally friendly synthesis of these compounds (Karati et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to inhibit the growth of certain cell lines . This suggests that 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile may have potential cytotoxic activities.
Action Environment
The action of similar compounds has been studied in vitro , but the impact of environmental factors such as pH, temperature, and presence of other molecules on the compound’s action needs further investigation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-amino-1-(4-phenoxyphenyl)-1H-imidazole-4-carbonitrile are not fully understood due to the lack of specific studies on this compound. Similar compounds have been shown to interact with various enzymes and proteins . For instance, pyrazolo derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Cellular Effects
The cellular effects of this compound are also not well-studied. Related compounds have been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that this compound may also have potential cytotoxic activities.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related compounds have been shown to inhibit CDK2/cyclin A2, suggesting a potential mechanism of action .
Properties
IUPAC Name |
5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-10-15-16(18)20(11-19-15)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNDKKVSZPULNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=NC(=C3N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327867 | |
Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821670 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551921-57-4 | |
Record name | 5-amino-1-(4-phenoxyphenyl)imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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